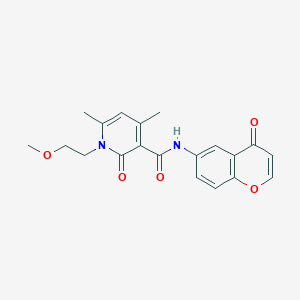
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-甲氧乙基)-4,6-二甲基-2-氧代-N-(4-氧代-4H-色烯-6-基)-1,2-二氢-3-吡啶甲酰胺是一种复杂的含有多种官能团的有机化合物,包含色烯基和吡啶甲酰胺基团
准备方法
合成路线和反应条件
1-(2-甲氧乙基)-4,6-二甲基-2-氧代-N-(4-氧代-4H-色烯-6-基)-1,2-二氢-3-吡啶甲酰胺的合成通常包含多个步骤,从容易获得的起始原料开始
色烯基团的形成: 该步骤涉及在酸性条件下对合适的先驱体(如羟基苯乙酮衍生物)进行环化,形成色烯环。
吡啶甲酰胺基团的引入: 该步骤涉及合适的吡啶衍生物与胺反应形成吡啶甲酰胺基团。
片段的偶联: 最后一步涉及在碱性条件下偶联色烯基和吡啶甲酰胺片段,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高产率和降低成本。 这可能包括使用更有效的催化剂、改进反应条件以及开发连续流动工艺。
化学反应分析
反应类型
1-(2-甲氧乙基)-4,6-二甲基-2-氧代-N-(4-氧代-4H-色烯-6-基)-1,2-二氢-3-吡啶甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常见的还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。
取代: 常见的取代反应试剂包括卤素(例如氯、溴)和亲核试剂(例如胺、硫醇)。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生各种氧化衍生物,而还原可能产生具有修饰官能团的还原衍生物。
科学研究应用
1-(2-甲氧乙基)-4,6-二甲基-2-氧代-N-(4-氧代-4H-色烯-6-基)-1,2-二氢-3-吡啶甲酰胺在科学研究中有多种应用:
化学: 该化合物可用作合成更复杂分子的构建块。
生物学: 该化合物可能作为研究各种生物过程的生物化学探针。
医药: 该化合物可能具有潜在的治疗应用,例如开发新药。
工业: 该化合物可用于开发具有独特性能的新材料。
作用机制
1-(2-甲氧乙基)-4,6-二甲基-2-氧代-N-(4-氧代-4H-色烯-6-基)-1,2-二氢-3-吡啶甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。 该化合物可能与特定的蛋白质或酶结合,调节其活性并导致各种生物学效应。 所涉及的确切分子靶点和途径取决于特定的应用和背景。
相似化合物的比较
1-(2-甲氧乙基)-4,6-二甲基-2-氧代-N-(4-氧代-4H-色烯-6-基)-1,2-二氢-3-吡啶甲酰胺可以与其他类似化合物进行比较,例如:
5,7-二羟基-2-(4-羟基苯基)-3,6,8-三甲氧基色烯-4-酮: 这种化合物具有类似的色烯基结构,但官能团不同。
2-{[(1-甲基-1H-吲哚-3-基)硫代]乙酰基}-1,2,3,4-四氢异喹啉-4-醇: 这种化合物具有不同的核心结构,但共享一些官能团。
生物活性
The compound 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H21N3O3, with a molecular weight of 339.39 g/mol. The structure features a pyridine ring substituted with a methoxyethyl group and a chromone moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃ |
| Molecular Weight | 339.39 g/mol |
| LogP | 2.170 |
| Water Solubility (LogSw) | -2.95 |
| Acid Dissociation Constant (pKa) | 7.56 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that play critical roles in inflammatory pathways.
- Antioxidant Properties : The presence of the chromone structure suggests potential antioxidant capabilities, which can protect cells from oxidative stress.
- Cellular Signaling Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of this compound were effective against breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It inhibits the production of pro-inflammatory cytokines and reduces neutrophil migration in vitro.
- Case Study : In a model of acute inflammation, administration of the compound reduced edema significantly compared to controls .
Antimicrobial Activity
Preliminary data suggest that this compound exhibits antimicrobial activity against various bacterial strains:
- Study Findings : Tests indicated inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
In Vitro Studies
In vitro studies have shown that the compound can effectively inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells at concentrations ranging from 10 µM to 50 µM.
In Vivo Studies
Animal studies demonstrated that the compound significantly reduced tumor size in xenograft models when administered at a dosage of 20 mg/kg body weight.
属性
分子式 |
C20H20N2O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxochromen-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c1-12-10-13(2)22(7-9-26-3)20(25)18(12)19(24)21-14-4-5-17-15(11-14)16(23)6-8-27-17/h4-6,8,10-11H,7,9H2,1-3H3,(H,21,24) |
InChI 键 |
ZERLCRMIANGMRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)OC=CC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















